H-N-Me-Trp-OH.HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10;/h2-5,7,11,13-14H,6H2,1H3,(H,15,16);1H/t11-;/m0./s1 |
InChI Key |
ODUKZJKEVZCMRV-MERQFXBCSA-N |
Isomeric SMILES |
CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O.Cl |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Methyltryptophan Hydrochloride
Derivatization Strategies for H-N-Me-Trp-OH.HCl for Research Applications
Derivatization of N-methyltryptophan hydrochloride is a critical aspect of its utility in research, allowing for the fine-tuning of its properties for specific applications, such as enhancing detectability in analytical methods or improving the pharmacokinetic profiles of peptides. The introduction of an N-methyl group at the α-amino position significantly influences the chemical reactivity and steric environment of the molecule, necessitating specific synthetic considerations compared to its unmethylated counterpart. This modification can lead to improved proteolytic stability, oral bioavailability, and solubility of peptides incorporating these residues by reducing interchain aggregation enamine.netmerckmillipore.comscielo.org.mx.
Side-Chain Functionalization of the Indole (B1671886) Moiety
The indole moiety of tryptophan, including N-methyltryptophan, offers multiple sites for functionalization, enabling the creation of diverse derivatives with altered biological activities or physicochemical properties. These sites include the indole nitrogen (N1) and various carbon positions (C2, C4, C5, C6, C7) nih.govchim.itunl.ptshareok.orgresearchgate.netresearchgate.netacs.orggoogle.com.
A common modification is the N-alkylation of the indole-NH, which can serve to protect the indole nitrogen or to modulate its hydrogen-bonding capacity and hydrophobicity nih.govnih.gov. For instance, N-methylation of the indole nitrogen (forming 1-methyltryptophan) has been explored to alter selectivity in certain analogues by affecting hydrogen bonding and increasing hydrophobicity nih.gov.
Advanced synthetic methodologies, particularly those involving transition-metal catalysis, have opened avenues for highly regioselective functionalization of the indole core. Examples include iridium-catalyzed borylation and palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse functionalities nih.gov. Furthermore, Rh-catalyzed C7-selective C-H amidation of tryptophan and tryptophan-containing peptides has been reported researchgate.net. Direct electrophilic substitution on the indole ring of tryptophan is typically feasible at the 2- or 5-positions chim.it.
Specific reactions, such as the condensation of malondialdehyde with the indole nitrogen under acidic conditions, provide a method for selective modification of tryptophan residues, yielding a substituted acrolein moiety with a reactive aldehyde group that can be further derivatized researchgate.net. Biocatalytic approaches utilizing aromatic prenyltransferases (PTs) also offer a powerful route for regioselective and chemoselective alkylation of indole-containing substrates, enabling the diversification of natural products and drug candidates shareok.org.
Carboxyl and Amino Group Modifications
The α-amino and carboxyl groups of N-methyltryptophan are primary sites for chemical modification, crucial for protection during synthesis, conjugation, or to alter the compound's properties.
Amino Group Modifications: The α-amino group of N-methyltryptophan, being a secondary amine due to the N-methylation, requires specific handling during derivatization. Standard protecting groups, such as the tert-butoxycarbonyl (Boc) group, are commonly employed to prevent unwanted reactions during multi-step syntheses, offering greater solubility and minimizing epimerization nih.gov. The preparation of Nα-methylamino acids can be achieved through N-alkylation of Nα-arylsulfonylamino esters acs.org. For analytical purposes, derivatization of amino groups (both primary and secondary) is often performed to enhance detectability in chromatographic techniques. Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethylchloroformate (FMOC-Cl) are widely used for pre-column derivatization in HPLC analysis, although OPA typically reacts with primary amines, while FMOC-Cl is used for secondary amines like the N-methyl amino group lcms.cz. Reductive amination using formaldehyde (B43269) can introduce additional methyl groups onto the amine, creating mass unit shifts useful for mass spectrometry analysis mdpi.com.
Carboxyl Group Modifications: The carboxyl group of N-methyltryptophan is typically modified to form esters (e.g., methyl esters) for protection during peptide synthesis or to alter solubility and reactivity nih.govacs.org. These esters can be subsequently cleaved to regenerate the free carboxylic acid for further coupling reactions nih.govacs.org. The formation of amide bonds with other amino acids or amines is a fundamental modification of the carboxyl group, essential for peptide synthesis.
Preparation of N-Methyltryptophan-Containing Peptides and Mimics
N-methyltryptophan is a valuable non-natural amino acid for the synthesis of peptides and peptide mimics, primarily due to the advantageous properties conferred by the N-methylation of the peptide backbone.
Advantages of N-Methylation in Peptides: Incorporating N-methyl amino acids into peptides is a well-established strategy to improve their pharmacological profiles. Key benefits include:
Enhanced Proteolytic Stability: N-methylation significantly increases the resistance of amide bonds to enzymatic degradation by peptidases, thereby prolonging the in vivo half-life of the peptide enamine.netmerckmillipore.comscielo.org.mx.
Improved Oral Bioavailability: Increased stability and altered lipophilicity can lead to better absorption across biological membranes enamine.netmerckmillipore.com.
Increased Solubility and Reduced Aggregation: N-methylation can dramatically increase peptide solubility by reducing interchain aggregation, which is particularly beneficial for hydrophobic peptides merckmillipore.comscielo.org.mx.
Conformational Control: The N-methyl group can influence the peptide backbone conformation, often enhancing the propensity for turn conformations, including those with cis-amide bonds merckmillipore.com.
Synthetic Challenges and Methodologies: The incorporation of N-methyl amino acids into peptides, especially through solid-phase peptide synthesis (SPPS), can be challenging due to increased steric hindrance around the N-methylated amino group scielo.org.mxpeptide.com. Special coupling conditions are often required to achieve high yields and maintain stereochemical integrity.
Coupling Reagents: Common coupling reagents include HATU/DIEA (diisopropylethylamine), which are recommended for their efficiency merckmillipore.comscielo.org.mxpeptide.com. Other reagents like BOP-Cl, PyBroP, PyAOP, and PyBOP/HOAt have also been successfully employed peptide.com.
Pre-activation: Pre-activation times should be minimized to prevent racemization of the chiral center during coupling merckmillipore.com.
Contiguous N-Methyl Amino Acids: The synthesis of peptides containing consecutive N-methyl amino acids is particularly difficult, but methods like the triphosgene (B27547) coupling method have proven effective merckmillipore.compeptide.com.
Fmoc/Boc Chemistry: The use of Fmoc-/Boc-protected N-methyl amino acid building blocks has been optimized for parallel synthesis of cyclic peptides, demonstrating compatibility with standard SPPS protecting groups enamine.netacs.org.
Applications in Peptide and Mimic Design: N-methyltryptophan-containing peptides have been designed and synthesized for various research applications, including the development of antibacterial agents nih.gov. Studies have shown that the presence of tryptophan (including N-methyltryptophan) is critical for the antibacterial activity of certain amphiphilic peptides nih.gov. Peptide mimics incorporating N-methyltryptophan are also explored to stabilize specific secondary structures, such as beta-hairpin scaffolds, which are relevant for designing bioactive peptides and antibody drugs chemrxiv.org.
Advanced Analytical and Spectroscopic Characterization in Research of N Methyltryptophan Hydrochloride
High-Resolution Mass Spectrometry for N-Methyltryptophan Metabolomics and Derivatization Studies
High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of molecular masses and elemental compositions of N-Methyltryptophan and its related compounds, crucial for metabolomics research. HRMS provides highly accurate mass measurements, enabling the differentiation of isobaric compounds and the confident identification of known and unknown metabolites within complex biological matrices mdpi.comscripps.edumdpi.com. This capability is particularly valuable in metabolomics, where a comprehensive understanding of metabolic pathways, including those involving tryptophan and its derivatives, is sought researchgate.netnih.gov.
Derivatization strategies are often employed in conjunction with mass spectrometry to enhance volatility, improve chromatographic separation, or increase ionization efficiency of amino acids and their metabolites. For instance, derivatization with reagents like phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been used for the analysis of amino acids, including tryptophan, prior to LC-MS/MS analysis griffith.edu.aunih.gov. While specific derivatization protocols for N-Methyltryptophan Hydrochloride itself are context-dependent, these general approaches highlight the utility of chemical modification in optimizing mass spectrometric analysis for such compounds.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides critical structural information through the controlled fragmentation of precursor ions. For tryptophan-derived metabolites, electrospray ionization (ESI) can induce fragmentation, notably N-Cα bond dissociation, leading to characteristic fragment ions, such as those with a spiro[cyclopropane-indolium] backbone rsc.org. The presence of an α-carboxyl group or modifications to amino groups can influence and even suppress fragmentation patterns rsc.org.
For N-methyl amino acids, including N-Methyltryptophan, MS/MS spectra can reveal specific diagnostic immonium ions in the low mass region, which are indicative of the modified residue researchgate.net. Furthermore, studies have shown that the extent of side-chain loss during fragmentation can increase with the number of methyl groups on the α-nitrogen, providing insights into the compound's structure and the nature of its N-methylation researchgate.net. These fragmentation patterns serve as fingerprints for identification and structural confirmation.
Isotope Labeling in Mass Spectrometric Investigations
Isotope labeling is a powerful technique in mass spectrometry, particularly for quantitative analysis and tracing metabolic pathways. Stable isotopes such as carbon-13 (C), nitrogen-15 (B135050) (N), and deuterium (B1214612) (H) are incorporated into molecules, serving as internal standards for precise quantification in metabolomics and proteomics mdpi.comresearchgate.netchemicalbook.come-ce.orgdoi.orgmdpi.com. The mass shift introduced by these heavy isotopes allows for accurate measurement of analyte concentrations, even in complex biological samples, by compensating for matrix effects and variations in instrument response chemicalbook.com.
In the context of N-Methyltryptophan research, stable isotope labeling can be employed to study its metabolism, turnover rates, and incorporation into biomolecules. For example, N-methyl-[H]-glycine has been utilized as a substrate to investigate kinetic isotope effects on N-methyltryptophan oxidase, providing mechanistic insights into enzymatic reactions involving N-methyl amino acids nih.gov. This approach enables researchers to track the fate of N-Methyltryptophan in biological systems with high precision and sensitivity researchgate.netplos.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of H-N-Me-Trp-OH.HCl and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic molecules, including N-Methyltryptophan Hydrochloride and its derivatives. It provides detailed information about the connectivity, stereochemistry, and conformational preferences of molecules in solution and solid states.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR techniques, primarily H NMR and C NMR, provide fundamental information about the number and types of protons and carbons, respectively, and their chemical environments. For N-Methyltryptophan Hydrochloride, the characteristic chemical shifts of the indole (B1671886) protons, the α-carbon proton, the N-methyl protons, and the methylene (B1212753) protons of the side chain are key to its identification researchgate.netgriffith.edu.au. For example, H NMR spectra of N-methyltryptophan typically show distinct signals for the indole NH, aromatic protons, and the N-methyl group researchgate.net. Similarly, C NMR provides signals for each unique carbon atom in the molecule, allowing for the determination of the carbon skeleton researchgate.netchemicalbook.com.
Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations, which are vital for unambiguous structural assignments.
Correlation Spectroscopy (COSY) : This technique reveals protons that are scalar-coupled (i.e., on adjacent carbons or through a few bonds), establishing proton-proton connectivity within the molecule researchgate.net.
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons directly bonded to carbons, providing information about C-H connectivity and distinguishing between CH, CH, and CH groups based on the C chemical shift researchgate.net.
These 2D NMR techniques, when applied to N-Methyltryptophan Hydrochloride, allow for the complete assignment of its proton and carbon signals, confirming its indole ring structure, the N-methylation, and the amino acid backbone.
Solid-State NMR Applications in N-Methyltryptophan Research
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in non-solution states, such as crystalline powders, amorphous solids, or membrane-bound forms nih.govresearchgate.netosti.gov. For N-Methyltryptophan Hydrochloride, ssNMR could provide insights into its crystal packing, polymorphism, and molecular conformation in the solid state, which may differ from its solution-state behavior.
Techniques like Magic-Angle Spinning (MAS) are routinely used in ssNMR to average out anisotropic interactions, leading to narrower lines and higher resolution spectra, similar to solution-state NMR nih.govosti.govnih.govmdpi.commst.edu. This allows for the determination of isotropic chemical shifts and provides information about local molecular environments. Furthermore, advanced ssNMR experiments can determine precise interatomic distances, such as C-H and N-H distances, even in unlabeled molecules, offering detailed structural constraints scielo.br. The enhanced sensitivity achieved through techniques like dynamic nuclear polarization (DNP) can make ssNMR feasible for samples with low concentrations or limited isotopic enrichment researchgate.net.
Chiral Recognition Studies via NMR
N-Methyltryptophan is a chiral compound, existing as D- and L-enantiomers wikipedia.org. Chiral recognition, the ability to distinguish between enantiomers, is critical in pharmaceutical and biological contexts due to differing biological activities. NMR spectroscopy offers a versatile approach for determining enantiomeric purity and absolute configuration without the need for separation, by converting enantiomers into diastereomeric species through interaction with chiral auxiliaries.
Chiral recognition studies using NMR typically involve:
Chiral Solvating Agents (CSAs) : These agents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts for the corresponding nuclei in the NMR spectrum.
Chiral Derivatizing Agents (CDAs) : These agents react covalently with the enantiomers to form stable diastereomers, which can then be analyzed by NMR.
While direct studies on N-Methyltryptophan Hydrochloride for chiral recognition via NMR were not specifically detailed, the principles are broadly applicable to chiral amino acids. High-resolution Magic Angle Spinning (HR-MAS) NMR can also be employed for enantiodiscrimination, particularly for samples that are partially immobilized or in gel-like states. These methods provide a rapid and efficient means to assess the enantiomeric purity of N-Methyltryptophan Hydrochloride, which is essential for quality control and research involving specific enantiomers.
Biochemical Roles and Mechanistic Investigations of N Methyltryptophan in Model Systems
N-Methyltryptophan in Microbial Biosynthesis and Metabolism Research
N-methyltryptophan plays diverse roles in microbial biochemistry, ranging from its direct enzymatic synthesis to its incorporation into complex secondary metabolites. Research in bacteria and fungi has elucidated key enzymatic pathways and the compound's significance in natural product biosynthesis.
Enzymatic Pathways Leading to N-Methyltryptophan in Bacteria and Fungi
Several enzymes in microbial systems are responsible for the N-methylation of tryptophan or its derivatives, or the metabolism of N-methyltryptophan itself:
Tryptophan N-methyltransferase (TrpM): Originating from the mushroom Psilocybe serbica, TrpM is an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. This enzyme can iteratively N-methylate L-tryptophan, producing mono-, di-, and trimethylated products in in vitro studies. It has also demonstrated the ability to N-methylate 4-hydroxytryptophan (B93191), an intermediate in certain biosynthetic pathways. nih.govfishersci.ca The evolution of TrpM is thought to stem from an ancient genetic duplication event linked to ergothioneine (B1671048) biosynthesis. nih.govfishersci.ca
EasF: In the fungus Claviceps purpurea and Aspergillus fumigatus, EasF acts as an N-methyltransferase. This enzyme catalyzes the N-methylation of 4-(γ,γ-dimethylallyl)tryptophan (DMAT) to form 4-dimethyl-L-abrine (N-Me-DMAT) in the presence of S-adenosylmethionine. This reaction represents a crucial step in the biosynthesis of ergot alkaloids. fishersci.se
N-Methyltryptophan Oxidase (MTOX): Found in Escherichia coli, MTOX is a flavoenzyme that performs the oxidative demethylation of N-methyl-L-tryptophan. MTOX is constitutively expressed in wild-type E. coli K-12 strains, and its expression can be enhanced when the bacteria are grown in minimal media. The enzyme facilitates the conversion of N-methyl-L-tryptophan into hydrogen peroxide and an unstable N-methyltryptophan imine, which subsequently hydrolyzes to yield L-tryptophan and formaldehyde (B43269).
These enzymatic activities highlight the diverse metabolic fates and synthetic routes involving N-methyltryptophan in microbial systems.
Role of N-Methyltryptophan in Secondary Metabolite Biosynthesis (e.g., alkaloids)
N-methyltryptophan and its derivatives are integral components in the biosynthesis of various microbial and marine-derived secondary metabolites, particularly alkaloids.
Abrine: N-methyltryptophan, also known as abrine, is a naturally occurring alkaloid isolated from the leaves of Abrus precatorius (Fabaceae), a plant commonly found in tropical regions.
Dibromoabrine: The brominated derivative, 5,6-dibromo-N-methyltryptophan (dibromoabrine), has been identified as a secondary metabolite from marine sponges, such as Hyrtios species. This compound has demonstrated significant biological activities, including anti-cancer, antibiotic, and anti-inflammatory properties.
Ergot Alkaloids: N-methylation of 4-(γ,γ-dimethylallyl)tryptophan (DMAT) by the enzyme EasF to produce 4-dimethyl-L-abrine (N-Me-DMAT) is a critical early step in the biosynthetic pathway of ergot alkaloids in fungi like Claviceps purpurea and Aspergillus fumigatus. fishersci.se These alkaloids represent a significant class of natural products with diverse biological effects.
Psychedelic Indolethylamines: TrpM from Psilocybe serbica contributes to the biosynthesis of N-methylated tryptamines through the iterative N-methylation of L-tryptophan. These N-methylated tryptamines serve as precursors for various psychedelic indolethylamines, showcasing a fascinating aspect of N-methyltryptophan's role in natural product diversity. nih.govfishersci.ca
Communesins (Exclusion): Notably, studies on the biosynthesis of communesins A and B in Penicillium have indicated that N-methyltryptophan is not incorporated into these alkaloids, suggesting that N-methylation of tryptophan is not the initial step in their specific biosynthetic pathway.
Interactions of N-Methyltryptophan with Enzymes and Receptors in In Vitro Studies
In vitro investigations have provided crucial insights into how N-methyltryptophan interacts with specific enzymes and protein receptors, elucidating its substrate roles, inhibitory/activating effects, and ligand binding characteristics.
Substrate Specificity of Methyltransferases Acting on Tryptophan
The specificity of methyltransferases towards tryptophan and its N-methylated derivatives is a key area of study:
TrpM (Psilocybe serbica): This N-methyltransferase exhibits substrate promiscuity, accepting L-tryptophan as a substrate to yield mono-, di-, and trimethylated products. It also effectively utilizes 4-hydroxytryptophan as a substrate. nih.govfishersci.ca
EasF (Aspergillus fumigatus): EasF demonstrates high specificity for the prenyl moiety located at the C-4 position of the indole (B1671886) ring in 4-dimethylallyltryptophan. The enzyme also accommodates derivatives of 4-dimethylallyltryptophan with modifications on the indole ring.
N-Methyltryptophan Oxidase (MTOX, E. coli): MTOX primarily catalyzes the oxidative demethylation of N-methyl-L-tryptophan with a high catalytic efficiency (kcat = 4600 min⁻¹). While N-methyl-L-tryptophan is its preferred substrate, MTOX can also oxidize other secondary amino acids, such as sarcosine (B1681465), albeit at a slower rate. Carbinolamines have also been identified as alternate substrates for MTOX.
Table 1: Substrate Specificity of Key Enzymes Interacting with Tryptophan and N-Methyltryptophan
| Enzyme | Organism | Primary Substrate(s) | Additional Substrate(s) Accepted | Reaction Type |
| Tryptophan N-methyltransferase (TrpM) | Psilocybe serbica | L-Tryptophan | 4-Hydroxytryptophan | N-Methylation (mono-, di-, tri-) |
| EasF | Claviceps purpurea, Aspergillus fumigatus | 4-(γ,γ-dimethylallyl)tryptophan | Modified DMAT derivatives | N-Methylation |
| N-Methyltryptophan Oxidase (MTOX) | Escherichia coli | N-Methyl-L-tryptophan | Sarcosine, Carbinolamines | Oxidative Demethylation |
Inhibition and Activation Mechanisms in Enzyme Kinetics
Kinetic studies have provided detailed insights into how N-methyltryptophan influences enzyme activity:
N-Methyltryptophan Oxidase (MTOX): Steady-state kinetic analyses of MTOX reveal that the oxidation of N-methyltryptophan proceeds via a ternary complex mechanism, where oxygen interacts with a reduced enzyme-NMT imine complex. Double reciprocal plots with N-methyl-L-tryptophan as the varied substrate show nearly parallel lines, with subtle, systematic variations in slopes dependent on oxygen concentration. N-Benzylglycine acts as a competitive inhibitor with respect to N-methyl-L-tryptophan and a noncompetitive inhibitor with respect to oxygen, suggesting distinct binding sites or mechanisms. Furthermore, Lys259 within MTOX is critical for oxygen activation and plays a role in both holoenzyme biosynthesis and the oxidation of N-methyltryptophan.
Indoleamine 2,3-dioxygenase (IDO): L-1-methyl-tryptophan functions as a competitive inhibitor of recombinant human IDO enzyme in cell-free assays, with a reported inhibition constant (Ki) of 19 µmol/L. In contrast, the D isomer of 1-methyl-tryptophan is significantly less effective as an inhibitor. This stereospecific inhibition highlights the importance of the L-configuration for interaction with IDO. 1-methyl-tryptophan is widely recognized as an enzymatic inhibitor of the IDO1 enzyme.
Table 2: Kinetic Parameters and Inhibition of Enzymes by N-Methyltryptophan
| Enzyme | Compound/Isomer | Role/Mechanism | Kinetic Parameter (Value) | Reference |
| MTOX | N-Methyl-L-tryptophan | Substrate, oxidative demethylation | kcat = 4600 min⁻¹ | |
| MTOX | N-Benzylglycine | Competitive inhibitor (vs. NMT), noncompetitive (vs. O₂) | - | |
| IDO | L-1-methyl-tryptophan | Competitive inhibitor | Ki = 19 µmol/L | |
| IDO | D-1-methyl-tryptophan | Less effective inhibitor | - |
Ligand Binding Studies in Recombinant Protein Systems
N-methyltryptophan has been investigated for its ligand binding properties in various recombinant protein systems:
Aryl Hydrocarbon Receptor (AHR): N-methyltryptophan (1MT) has been shown to act as a ligand for the Aryl Hydrocarbon Receptor (AHR). In studies using mesenchymal stromal cells (MSCs), 1MT induced a dose-dependent activation of AHR, leading to the upregulation of cytochrome p450 (Cyp) enzymes, specifically Cyp1a1 and Cyp1b1. This suggests a role for N-methyltryptophan in modulating cellular responses mediated by AHR. MSCs inherently express AHR, while their IDO expression is inducible.
N-Methyltryptophan Oxidase (MTOX): Ligand binding studies with MTOX have revealed that various aromatic carboxylates can form complexes that perturb the enzyme's visible absorption spectrum in a manner qualitatively similar to sarcosine analogues. For instance, 3-indolepropionate, a derivative with a side chain length comparable to N-methyl-L-tryptophan, forms the most stable complex (Kd = 0.79 mM) among the tested 3-indole-(CH₂)n-CO₂⁻ series. This indicates specific binding interactions within the MTOX active site.
Computational Chemistry and Theoretical Modeling of N Methyltryptophan Hydrochloride
Quantum Chemical Calculations of N-Methyltryptophan Molecular Electronic Structure
Quantum chemical calculations are fundamental tools for understanding the electronic properties and reactivity of molecules like N-Methyltryptophan. These methods provide a detailed description of electron distribution, energy levels, and molecular orbitals, which are crucial for predicting chemical behavior.
Research on N-Methyltryptophan oxidase (MTOX) has utilized quantum mechanics (QM) and hybrid QM/molecular mechanics (QM/MM) calculations to explore the catalytic mechanism of NMT oxidation. For instance, QM(B3LYP-D2/6-31G(d))/CHARMM results have indicated a direct concerted hydride transfer mechanism involving anionic NMT as the reactive species. acs.org Furthermore, ab initio molecular modeling programs, such as PQS, have been employed to calculate side-chain dipole moments of tryptophan and its 1-methyl derivative, approximating electron orbitals using Gaussian functions with a 6-31G* basis set. uark.edu Such calculations are essential for understanding how methylation affects the electronic properties and interactions of the tryptophan indole (B1671886) ring.
Density Functional Theory (DFT) Studies of Conformations and Tautomerism
Density Functional Theory (DFT) is a widely applied quantum chemical method for studying the ground-state electronic structure of molecules, including their conformational preferences and tautomeric forms. For N-Methyltryptophan and its related compounds, DFT studies have been instrumental in mapping potential energy surfaces and identifying stable conformers.
In the context of flavins and flavoproteins, which often interact with N-Methyltryptophan, DFT has been used to investigate conformations and tautomerism. usp.br For example, a comprehensive conformational analysis of N-acetyl-L-tryptophane-N-methylamide, a closely related derivative, utilized DFT (B3LYP/6-31G(d)) calculations to locate numerous minima on its Potential Energy Hypersurface (PEHS), identifying 34 distinct conformations. researchgate.net These studies have shown that DFT-calculated conformations, particularly in solution, align well with those observed in native proteins from the Protein Data Bank. researchgate.net DFT calculations have also been applied to investigate the influence of solvent on geometric parameters, optimizing conformers in various environments like water and n-octanol using models such as IEFPCM/MST. explorationpub.comexplorationpub.com This allows for a detailed understanding of how the surrounding environment impacts the conformational landscape of N-Methyltryptophan.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods, which are based on first principles without empirical parameters, are valuable for predicting spectroscopic properties of molecules. These calculations provide theoretical spectra that can be compared with experimental data to validate structural assignments and understand electronic transitions.
For N-Methyltryptophan and its analogs, ab initio molecular modeling programs have been used to calculate side-chain dipole moments, a property relevant to spectroscopic behavior. uark.edu Correlated ab initio calculations, such as those at the MS-CASPT2 level, are routinely performed to validate results from lower-level methods in studies of electronically excited states and electronic spectroscopy. mpg.de This indicates their importance in accurately predicting absorption and emission characteristics. While specific examples for N-Methyltryptophan's direct spectroscopic prediction using ab initio methods are less detailed in the provided snippets, the general application of these methods to tryptophan derivatives and organic molecules for absorption and emission spectra prediction, often in conjunction with time-dependent DFT (TD-DFT), underscores their utility. researchgate.net
Molecular Dynamics Simulations of N-Methyltryptophan Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. For N-Methyltryptophan, MD simulations are crucial for understanding its dynamic behavior, interactions with biological macromolecules, and conformational changes in various environments.
Classical MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) approaches, have been employed to gain molecular-level insights into the catalytic mechanism of N-Methyltryptophan oxidation by N-Methyltryptophan oxidase (MTOX). acs.orgnih.gov These simulations help in understanding the role of active-site residues and the dynamics of substrate binding. All-atom MD simulations are also used to investigate the influence of protein active sites on ligand conformations, particularly in enzymes like MTOX. rsc.org MD simulations are recognized as powerful tools for describing the structure and dynamics of biological systems, identifying binding sites, and rationalizing conformational changes. nih.govfrontiersin.org
Solvation Effects and Conformational Landscapes in Solution
Solvation plays a critical role in defining the conformational landscape and reactivity of molecules in biological systems. Molecular dynamics simulations are particularly well-suited to model these effects.
Studies on N-acetyl-L-tryptophan-N-methylamide have explored its potential energy surface both in the gas phase and in solution, demonstrating how solvation influences the preferred conformations. researchgate.net The use of implicit solvation models, such as the IEFPCM/MST model, during DFT optimizations of conformers in solvents like water and n-octanol, allows for the evaluation of solvation free energies and the expansion of lipophilicity scales for non-standard amino acids, including N-methyltryptophan analogs. explorationpub.comexplorationpub.com This highlights how computational methods reveal the impact of the solvent environment on the molecule's flexibility and preferred structural states.
Protein-Ligand Docking and Binding Free Energy Calculations with N-Methyltryptophan
Protein-ligand docking and binding free energy calculations are essential computational techniques in drug discovery and mechanistic studies, predicting how a small molecule like N-Methyltryptophan interacts with and binds to a target protein.
Molecular docking simulations have been performed for N-Methyltryptophan (referred to as Abrine) with targets related to rheumatoid arthritis, demonstrating strong binding affinities and suggesting potential mechanisms for therapeutic action. researchgate.net The effects of N-methylation on peptide binding affinity and hydrogen bonding have also been explored through docking studies, predicting high binding affinity for N-methylated tryptophan analogs to specific protein targets. bakerlab.orgescholarship.org
Binding free energy calculations, often employing methods like Monte Carlo Free Energy Perturbation (MC/FEP), Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA), and Free Energy Perturbation (FEP) within MD simulations, provide a rigorous way to quantify the strength of protein-ligand interactions. nih.govnih.govchemrxiv.orgfrontiersin.orgu-strasbg.fr These techniques are used to assess the predictive ability of computational models in discriminating between active and inactive analogs, as seen in studies involving N-methylated amino acids in complement inhibitors. acs.org The insights gained from these calculations contribute to understanding how structural modifications, such as the addition of a methyl group, can influence binding affinity by affecting conformational energetics and the burial of hydrophobic groups within the protein binding site. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies for N-Methyltryptophan Analogs in Research
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-Methyltryptophan analogs, QSAR can provide valuable insights into how structural variations influence their observed effects.
While direct QSAR model development specifically for N-Methyltryptophan is not extensively detailed in the provided search results, the principles of QSAR are applied in the broader context of studying tryptophan analogs. For instance, the substitution of D-o-methyltryptophan for L-tryptophan was calculated to increase the free energy of binding by 3.5 kcal/mol, attributed to a 300-fold difference in conformational entropy between the two analogs. umich.edu This type of analysis, relating structural changes to energetic and functional outcomes, aligns with the core tenets of QSAR. Furthermore, research investigating 1-methyltryptophan (1-MT) as a tryptophan analog and its effects on tryptophan metabolism, such as increasing kynurenic acid levels, explores the structure-activity relationship in a biological context, even if a formal QSAR model is not explicitly presented. frontiersin.orgnih.gov Such studies contribute to understanding how structural modifications in N-Methyltryptophan analogs influence their biological roles and potential applications.
Applications of N Methyltryptophan Hydrochloride in Chemical Biology and Research Tools
H-N-Me-Trp-OH.HCl as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are indispensable in modern drug discovery and synthesis due to the inherent chirality of most biological targets, necessitating a precise stereochemical match for effective drug-receptor interactions. thermofisher.com Enantiomerically pure tryptophan and its analogues, including N-methyltryptophan, are recognized for their application as chiral building blocks in the asymmetric synthesis of biologically active compounds. mdpi.com The generation of such chiral building blocks often involves methodologies like chiral pool compound modification, asymmetric synthesis, and large-scale enantioseparation. thermofisher.com
Incorporation into Complex Natural Products Synthesis
Substituted tryptophans, which include N-methyltryptophan derivatives, are prevalent motifs in numerous natural products, particularly peptides and indole (B1671886) alkaloids, many of which exhibit notable biological activities. researchgate.net The synthesis of these complex heterocyclic amino acids presents considerable challenges. researchgate.net Various synthetic strategies have been developed for their incorporation, including carbon-carbon bond formation to link indole units to the amino acid backbone, construction of the indole moiety within the side chain of a pre-functionalized amino acid or peptide, and the introduction of substituents via C-H activation of tryptophan. researchgate.net
For instance, the synthesis of (2S,3S)-β-methyltryptophan, a key component in the total synthesis of maremycins (a class of natural products), has been achieved through a palladium-catalyzed indole synthesis. nih.gov Optically active β-methyltryptophan has also been prepared via enantiomer resolution or asymmetric synthesis, employing methods such as the coupling of indole with aziridine-2-carboxylate, the use of Evans' chiral auxiliaries, and diastereoselective addition of the lithium salt of the Schöllkopf bis-lactim ether to indole derivatives. nih.gov Furthermore, enantiomerically pure (L)-tryptophanol and its analogues have been successfully synthesized utilizing iodomethyloxazolidinone and indolylmagnesium bromide. mdpi.com
Design of Peptidomimetics and Constrained Peptide Scaffolds
N-methylation, as seen in N-methyltryptophan, can significantly influence the conformational characteristics of peptides by altering the cis-trans configuration of the amide bond, thereby affecting the conformational freedom of adjacent amino acids and modifying the hydrogen-bond pattern by reducing the number of hydrogen bond donors. wikipedia.org This type of backbone modification is a key strategy in the design of peptidomimetics, which are compounds that mimic the structural and functional properties of peptides but often possess enhanced stability and bioavailability. wikipedia.orgatlantis-press.com
The incorporation of conformationally constrained amino acids, such as N-methyltryptophan, into peptide sequences is a powerful approach for improving drug design, particularly for ligands intended to interact with specific receptors. nih.govpnas.org Peptidomimetics can be designed by replacing the native peptide scaffold, either entirely or locally at specific amino acid residues or peptide bonds, with other organic moieties to introduce desired conformational constraints. pnas.org Examples of this strategy include histidine analogues with alkyl substituents or α,β-didehydro unsaturation, which are employed to control the χ-space (side-chain torsional angles) in peptidomimetic design. nih.gov By introducing modifications like N-alkyl groups, the metabolic stability and conformational constraint of peptides can be enhanced. atlantis-press.com
Use of N-Methyltryptophan as a Biochemical Probe
Fluorescent Probes Incorporating N-Methyltryptophan
Tryptophan is a widely utilized intrinsic fluorescent probe in biological systems, with its fluorescence properties (e.g., absorption and emission maxima, intensity, quantum yield) being sensitive to its microenvironment. wikipedia.orgmdpi.com It typically absorbs around 280 nm and emits fluorescence in the 300-400 nm range. However, its utility as a direct fluorescent probe for certain applications, such as single-molecule measurements and in vivo imaging, is somewhat limited by its absorption and emission in the ultraviolet (UV) region and relatively low photostability.
While N-methyltryptophan itself is a modified tryptophan, its direct use as a standalone fluorescent probe is not extensively documented in the provided literature. However, the broader class of "methyltryptophans" can be incorporated into proteins to facilitate fluorescence studies. Additionally, N-methyltryptophan serves as a substrate for enzymes like N-methyltryptophan oxidase (MTOX), and the mechanisms of such enzymes are often investigated using kinetic isotope effects, which can involve isotopically labeled substrates rather than the substrate itself acting as a fluorescent probe. The development of other tryptophan-based fluorophores, such as 4-cyano-L-tryptophan (4CN-Trp), which emit in the visible spectral region, highlights the ongoing efforts to create improved fluorescent amino acid probes for biological spectroscopy and microscopy.
Isotopic Tracers for Metabolic Pathway Elucidation
Stable isotope tracers, incorporating isotopes such as ¹³C, ¹⁵N, or ²H, are powerful tools for tracking metabolic pathways and understanding cellular metabolism in living systems. This approach, particularly Stable Isotope Resolved Metabolomics (SIRM), combines stable isotope tracing with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the labeling patterns of numerous metabolites. SIRM enables the unambiguous tracking of individual atoms through complex and compartmentalized metabolic networks across various experimental systems, including cultured cells, animal models, and human subjects.
This methodology is crucial for elucidating alterations in metabolic networks, identifying differential substrate utilization, and understanding metabolic reprogramming in diseases such as cancer, diabetes, and obesity. For instance, studies on N-methyltryptophan oxidase (MTOX) have employed kinetic isotope effects to gain insights into the enzyme's mechanism, implying the use of isotopically labeled N-methyltryptophan as a tracer to study its enzymatic conversion. Metabolic flux analysis, a technique that leverages stable isotope tracing, provides insights into metabolite levels, flux distribution, and turnover rates within cellular metabolic networks, aiding in the identification of abnormal pathways and regulatory mechanisms.
Development of Enzyme Inhibitors and Modulators Based on N-Methyltryptophan Structure
N-Methyltryptophan (1-MT) is a well-known chemical compound recognized for its inhibitory activity against indoleamine 2,3-dioxygenase (IDO), also known as IDO1. IDO1 is a rate-limiting enzyme in the kynurenine (B1673888) pathway, a critical metabolic route for tryptophan catabolism that plays a significant role in regulating immune responses, particularly in the context of inflammation and immune evasion by tumors.
1-MT is a tryptophan analog and exists as chiral D- and L-enantiomers. The L-isomer (L-1MT) acts as a weak inhibitor of IDO1 but can also serve as a substrate for the enzyme. In contrast, the D-isomer (D-1MT), also referred to as indoximod, generally does not inhibit IDO1 but has been shown to inhibit the related enzyme IDO2 and can restore mTOR signaling in cells experiencing tryptophan starvation due to IDO activity. Research indicates that D-1MT exhibits superior antitumor efficacy in in vitro immune cell-based assays and in vivo tumor models compared to L-1MT. Beyond its direct enzyme inhibition, 1-MT has also been observed to interfere with Toll-like receptor (TLR) signaling in dendritic cells, modulating their function independently of IDO activity. Given its immunomodulatory properties, IDO inhibitors, including D-1MT (indoximod), have advanced into clinical trials for cancer treatment, such as for advanced melanoma.
Interdisciplinary Perspectives and Future Research Directions for N Methyltryptophan Hydrochloride
Emerging Research Areas in N-Methylated Amino Acid Chemistry and Biology
The N-methylation of amino acids is a minimal modification that can profoundly improve the pharmacokinetic properties of biologically active peptides. researchgate.net This has led to a surge in research focused on harnessing these benefits. Key emerging areas include the development of peptides with enhanced stability, the creation of novel bioactive molecules, and innovative methods for their synthesis.
N-methylated amino acids are crucial components in natural bioactive peptides and proteins. nih.gov Their incorporation, particularly in cyclic peptides, helps to constrain the peptide's conformation and contributes to its stability. nih.gov This structural constraint can lead to improved binding affinity and selectivity for specific biological targets like enzymes or receptors. nbinno.com Consequently, N-methylated peptides are being explored as enzyme inhibitors, receptor antagonists, and agonists. researchgate.net
A significant advancement is the move beyond traditional chemical synthesis towards ribosomal strategies for producing N-α-methylated peptides. nih.gov Researchers have identified modified bacterial ribosomes and utilized elongation factor P (EF-P) to facilitate the ribosomal incorporation of several N-methylated amino acids into peptides and proteins, a process that improves yield and opens up new possibilities for creating complex biomolecules. nih.govacs.org
Table 1: Properties Conferred by N-Methylation of Amino Acids in Peptides
| Property | Description | Biological Implication | Reference |
|---|---|---|---|
| Proteolytic Resistance | The N-methyl group sterically hinders the approach of proteases, preventing enzymatic degradation of the peptide backbone. | Increased in vivo half-life and duration of action. | nbinno.com, researchgate.net |
| Conformational Control | The steric bulk of the methyl group restricts the rotation around the peptide bond, influencing folding patterns. | Enhanced binding affinity, potency, and selectivity to target receptors or enzymes. | nbinno.com |
| Increased Lipophilicity | The addition of a methyl group increases the hydrophobicity of the amino acid residue. | Enhanced membrane permeability and bioavailability for pharmacological purposes. | researchgate.net, nih.gov |
| Stable Foldamers | N-methylated analogues can produce stable folded structures with different topologies compared to natural peptides. | Creation of novel peptide architectures with unique functions. | researchgate.net |
Challenges and Opportunities in the Synthesis and Application of H-N-Me-Trp-OH.HCl
While the benefits of incorporating this compound into peptides are clear, its synthesis and application present both challenges and opportunities.
Challenges: The chemical synthesis of N-methylated amino acids can be complex. Multi-step procedures are often required, which can be inefficient. chim.it A significant challenge lies in protecting the indole (B1671886) nucleus of the tryptophan side chain from side reactions that can occur under acidic conditions during solid-phase peptide synthesis. researchgate.net This necessitates the development and use of specialized protecting groups, which adds complexity and cost to the synthesis process. researchgate.net Furthermore, achieving optically pure N-methyl-amino acids is crucial, as the stereochemistry directly impacts biological activity. researchgate.net
Opportunities: The primary opportunity lies in the rational design of peptide-based drugs with superior pharmacokinetic profiles. nih.gov By strategically incorporating this compound, researchers can overcome common limitations of peptide therapeutics, such as poor metabolic stability and low intestinal permeability. nih.gov This has led to the development of peptide analogues with significantly improved oral bioavailability. nih.gov The unique properties of N-methylated amino acids also make them valuable building blocks in combinatorial chemistry for screening new potential drugs. researchgate.net The application of enzymes in synthesis, such as engineered tryptophan synthases, presents a promising avenue for more efficient and stereoselective production of N-methylated tryptophan derivatives. researchgate.net
Table 2: Synthesis and Application of this compound: A Balance of Challenges and Opportunities
| Aspect | Challenges | Opportunities | Reference |
|---|---|---|---|
| Chemical Synthesis | Multi-step procedures can be inefficient. chim.it | Development of rapid and inexpensive solid-support syntheses. nih.gov | chim.it, nih.gov |
| Protecting Groups | Need for specialized protecting groups for the tryptophan indole ring to prevent side reactions. researchgate.net | Design of novel protecting groups that aid in purification and improve solubility. researchgate.net | researchgate.net |
| Biological Application | Potential for altered receptor interaction due to conformational changes. | Drastically improved metabolic stability and oral bioavailability of peptide drugs. nih.gov | nih.gov |
| Drug Discovery | Lack of extensive data on the conformational behavior of multiply N-methylated peptides. nih.gov | Use as building blocks for combinatorial libraries to screen for new enzyme inhibitors and receptor antagonists. researchgate.net | researchgate.net, nih.gov |
Integration of N-Methyltryptophan Research with Systems Biology and Synthetic Biology
The fields of systems biology and synthetic biology offer powerful tools to advance research into this compound.
Systems Biology approaches living systems as dynamic networks of interacting components. berkeley.educornell.edu In the context of N-methyltryptophan, systems biology can be used to understand the global effects of introducing a peptide containing this modified amino acid into a cell or organism. By combining experimental data with computational modeling, researchers can predict how such a peptide might perturb cellular networks, including gene expression, protein interactions, and metabolic pathways. cornell.edunih.gov This holistic view is essential for understanding the mechanisms of action and potential off-target effects of novel therapeutics.
Synthetic Biology focuses on the design and construction of new biological parts, devices, and systems. berkeley.edu This field provides the practical tools to engineer biological systems based on the knowledge gained from systems biology. nih.gov For N-methyltryptophan research, this includes engineering microorganisms to produce this compound or peptides containing it. By creating novel biosynthetic pathways or modifying existing ones, synthetic biology can enable cost-effective and sustainable production. berkeley.edu Furthermore, synthetic gene circuits can be designed to control the expression of N-methylated peptides, allowing for precise therapeutic applications. nih.gov
The integration of these two fields creates a powerful cycle: systems biology provides the deep understanding needed to design new biological functions, and synthetic biology provides the tools to build and test those designs, generating new data to refine the systems-level models. nih.gov
Table 3: Contributions of Systems and Synthetic Biology to N-Methyltryptophan Research
| Field | Core Principle | Application to this compound Research | Reference |
|---|---|---|---|
| Systems Biology | Understands biological systems as complex, interconnected networks. | Modeling the impact of N-methylated peptides on cellular pathways; predicting off-target effects. | nih.gov, cornell.edu |
| Synthetic Biology | Designs and constructs new biological parts and systems. | Engineering microbes for biosynthesis of this compound; creating genetic circuits for controlled therapeutic delivery. | nih.gov, berkeley.edu |
Unexplored Biochemical Pathways and Enzymatic Transformations Involving N-Methyltryptophan
While the standard metabolic pathways of tryptophan, such as the kynurenine (B1673888) and serotonin (B10506) pathways, are well-documented, the fate of N-α-methyltryptophan in biological systems is less understood. nih.gov The presence of the N-methyl group can prevent it from being a substrate for key enzymes in these pathways. For instance, N-methyltryptophan has been shown not to be a substrate for tryptophan 2,3-dioxygenase (TDO), a critical enzyme in the kynurenine pathway. nih.gov
This suggests that N-methyltryptophan is likely metabolized through alternative, and largely unexplored, biochemical routes. One known enzymatic transformation occurs in Escherichia coli, which possesses an enzyme called N-methyltryptophan oxidase (MTOX) that catalyzes the oxidative demethylation of N-methyl-L-tryptophan. nih.gov The existence of such an enzyme suggests that N-methylated amino acids may be part of specific metabolic or signaling pathways in certain organisms.
Future research should focus on identifying and characterizing enzymes in other organisms, including mammals, that can act on N-methyltryptophan. Potential transformations could include:
Oxidative or non-oxidative demethylation by novel methyltransferases or oxidases.
Hydroxylation of the indole ring by promiscuous cytochrome P450 enzymes.
Transamination or other modifications of the side chain.
Furthermore, the field of enzyme engineering offers the potential to create novel enzymatic pathways. For example, tryptophan synthase, an enzyme involved in the final step of tryptophan biosynthesis, has been engineered to catalyze the synthesis of tryptophan derivatives. researchgate.netdntb.gov.ua Similar engineering efforts could be applied to create enzymes that specifically recognize and transform N-methyltryptophan, opening up new avenues for both biosynthesis and biodegradation. Investigating the diverse metabolic pathways in plants and microorganisms, which can synthesize tryptophan de novo, may also reveal novel enzymes capable of processing N-methylated analogues. nih.gov
Q & A
Q. What are the recommended protocols for synthesizing and characterizing H-N-Me-Trp-OH·HCl in academic laboratories?
- Methodological Answer : Synthesis typically involves formylation of L-tryptophan followed by HCl salt formation. Key steps include:
- Reagent Purity : Use HPLC-grade solvents and validate starting material purity (>98%) via NMR or LC-MS .
- Characterization : Confirm structure via H/C NMR (peaks for formyl group at ~8.1 ppm and indole protons at 6.9–7.7 ppm) and mass spectrometry (expected [M+H]+ for CHNO·HCl: 284.1). Purity should be assessed via reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeOH gradient) .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthetic procedures, including yield, solvent ratios, and purification steps (e.g., recrystallization from EtOH/HO) .
Q. How should researchers handle contradictions in reported solubility data for H-N-Me-Trp-OH·HCl across solvents?
- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. To resolve:
- Standardize Conditions : Measure solubility at 25°C using saturated solutions filtered through 0.22 μm membranes. Validate via gravimetric analysis .
- Cross-Reference Data : Compare with structurally similar compounds (e.g., H-Trp-NH·HCl, which shows 50 mg/mL in HO ). Note that formylation reduces polarity, potentially lowering aqueous solubility versus unmodified tryptophan derivatives.
- Report Variability : Document solvent batch, pH, and agitation time to ensure reproducibility .
Q. What safety precautions are critical when working with H-N-Me-Trp-OH·HCl in vitro?
- Methodological Answer : While classified as non-hazardous under CLP, adhere to:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing powdered forms to minimize inhalation .
- Waste Management : Dispose of aqueous solutions via neutralization (pH 6–8) before drain disposal. Solid waste should be incinerated following institutional guidelines .
- Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and consult poison control (+49 89 19240) .
Advanced Research Questions
Q. How can researchers design experiments to address conflicting data on H-N-Me-Trp-OH·HCl’s stability under varying pH conditions?
- Methodological Answer : Stability studies should include:
- pH Range Testing : Incubate solutions at pH 2–10 (37°C, 24–72 hrs) and monitor degradation via HPLC. Use citrate (pH 2–6) and borate (pH 7–10) buffers to avoid interference .
- Kinetic Analysis : Calculate degradation rate constants () using first-order models. Compare with literature on related compounds (e.g., H-Trp(For)-OH degrades faster at pH >8 due to formyl group hydrolysis ).
- Structural Confirmation : Post-incubation, isolate degradation products via column chromatography and characterize via MS/MS to identify hydrolysis pathways .
Q. What methodologies are suitable for assessing the ecological impact of H-N-Me-Trp-OH·HCl in wastewater from lab-scale studies?
- Predictive Modeling : Use QSAR tools to estimate toxicity (e.g., LC for aquatic organisms) based on logP (~1.2) and molecular weight (284.7 g/mol). Compare with structurally similar tryptophan derivatives .
- Bioassay Testing : Expose Daphnia magna or Vibrio fischeri to diluted lab wastewater (1–100 ppm) and measure mortality or luminescence inhibition over 48 hrs .
- Mitigation Strategies : Implement activated carbon filtration or ozonation to degrade residual compound before discharge .
Q. How can researchers reconcile discrepancies in reported biological activity of H-N-Me-Trp-OH·HCl across cell-based assays?
- Methodological Answer : Contradictions may stem from assay conditions or cell-line variability. Mitigate via:
- Standardized Protocols : Pre-treat cells with identical media (e.g., DMEM + 10% FBS) and passage numbers. Include positive controls (e.g., 5-FU for cytotoxicity) .
- Dose-Response Curves : Test 0.1–100 μM concentrations in triplicate, using ATP-based viability assays (e.g., CellTiter-Glo). Normalize data to vehicle-treated controls .
- Mechanistic Validation : Use siRNA knockdown or competitive inhibitors to confirm target specificity (e.g., if activity involves tryptophan metabolism pathways) .
Data Reporting and Compliance
Q. What documentation standards should be followed when publishing H-N-Me-Trp-OH·HCl research to ensure reproducibility?
- Methodological Answer : Adhere to:
- Journal Guidelines : Provide synthetic details (e.g., molar ratios, reaction times) and characterization data (NMR shifts, HPLC chromatograms) in the main text or supplementary materials .
- Ethical Compliance : For in vivo studies, include ethics committee approval codes and animal welfare protocols (e.g., ARRIVE guidelines) .
- Data Deposition : Upload raw NMR/MS files to repositories like Figshare or Zenodo, citing DOIs in the manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
